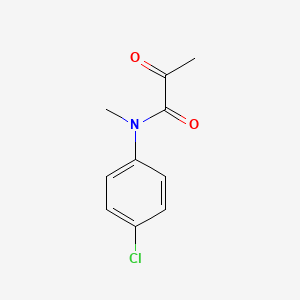![molecular formula C11H14N4O B14589904 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-88-2](/img/structure/B14589904.png)
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile is a heterocyclic compound that features a pyrazine ring substituted with a pyrrolidine moiety and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including the condensation of appropriate diamines with diketones.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides under basic conditions.
Attachment of the Pyrrolidine Moiety: The pyrrolidine ring is often introduced through nucleophilic substitution reactions, where pyrrolidine acts as a nucleophile attacking an electrophilic center on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New compounds with different substituents on the pyrazine ring.
Scientific Research Applications
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine moiety can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The ethoxy group may contribute to the compound’s solubility and overall pharmacokinetic profile.
Comparison with Similar Compounds
Similar Compounds
6-[2-(Pyrrolidin-1-yl)ethoxy]pyridine-2-carbonitrile: Similar structure but with a pyridine ring instead of a pyrazine ring.
6-[2-(Pyrrolidin-1-yl)ethoxy]benzene-2-carbonitrile: Contains a benzene ring instead of a pyrazine ring.
Uniqueness
6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile is unique due to the presence of both the pyrazine ring and the pyrrolidine moiety, which can confer distinct chemical and biological properties compared to its analogs. The combination of these functional groups may result in enhanced biological activity and specificity for certain molecular targets.
Properties
CAS No. |
61274-88-2 |
|---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
6-(2-pyrrolidin-1-ylethoxy)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C11H14N4O/c12-7-10-8-13-9-11(14-10)16-6-5-15-3-1-2-4-15/h8-9H,1-6H2 |
InChI Key |
LIQWKWGIZZBVEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=NC(=CN=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![2-[2-(Nitromethylidene)tetrahydropyrimidin-1(2H)-yl]ethan-1-ol](/img/structure/B14589831.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3-oxazole](/img/structure/B14589836.png)
![Dibutyl(ethyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14589837.png)
![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)
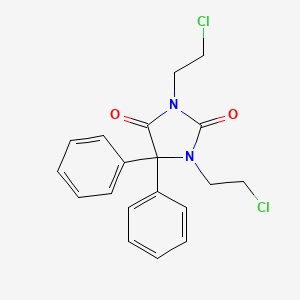
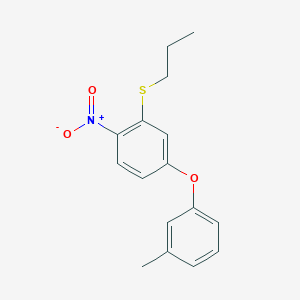
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)
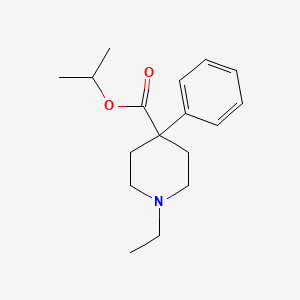

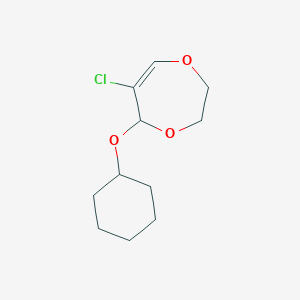
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
